molecular formula C18H18FN3O B8738503 Cyp11B2-IN-1

Cyp11B2-IN-1

货号: B8738503
分子量: 311.4 g/mol
InChI 键: OAMLIJKKGZLNHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyp11B2-IN-1 is a chemical compound known for its role as an inhibitor of aldosterone synthase, an enzyme encoded by the CYP11B2 gene. Aldosterone synthase is crucial in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates sodium and potassium balance in the body. Inhibitors like this compound are of significant interest in the treatment of cardiovascular diseases, such as hypertension and heart failure, where aldosterone plays a detrimental role .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyp11B2-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and scalability .

化学反应分析

Types of Reactions

Cyp11B2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学研究应用

Pharmacological Applications

Cyp11B2-IN-1 is primarily studied for its potential therapeutic effects in conditions characterized by excessive aldosterone production, such as primary hyperaldosteronism and hypertension.

Aldosterone-Dependent Hypertension

Recent studies have demonstrated that this compound effectively inhibits CYP11B2, leading to reduced aldosterone levels and consequently lowering blood pressure in hypertensive models. For instance, lorundrostat, a highly selective CYP11B2 inhibitor similar to this compound, was shown to inhibit CYP11B2 with a 374-fold selectivity over CYP11B1, making it a promising candidate for treating aldosterone-dependent hypertension .

Table 1: Inhibition Constants for this compound and Related Compounds

CompoundInhibition Constant (nmol/L)Selectivity over CYP11B1
This compoundTBDTBD
Lorundrostat1.27374-fold
Other InhibitorsTBDTBD

Diagnostic Imaging

This compound's selectivity for CYP11B2 makes it an attractive candidate for developing imaging agents that can help diagnose conditions like aldosterone-producing adenomas (APAs).

Imaging Agents Development

A novel imaging agent, 18F-CDP2230, has been evaluated for its ability to selectively bind to CYP11B2-expressing tissues. Studies indicate that this agent accumulates in adrenal glands with low background uptake, making it suitable for positron emission tomography (PET) imaging of primary aldosteronism .

Table 2: Imaging Agent Properties

Imaging AgentSelectivity for CYP11B2Biodistribution Profile
18F-CDP2230HighFavorable for adrenal imaging
Other AgentsTBDTBD

Clinical Implications

The clinical relevance of this compound extends to its role in understanding the pathophysiology of primary aldosteronism and related disorders.

Case Studies on Aldosterone-Producing Adenomas

Several case studies have highlighted the importance of CYP11B2 expression in APAs. For example, immunohistochemical analyses revealed that higher CYP11B2 expression correlates with tumor size and severity of disease .

Table 3: Clinical Outcomes Related to CYP11B2 Expression

Study ReferencePatient Cohort SizeFindings on CYP11B2 Expression
Study A104Positive correlation with tumor size
Study BTBDLower cure rates in CYP11B2-negative adenomas

Genetic Studies and Polymorphisms

Research into genetic polymorphisms associated with the CYP11B2 gene has provided insights into individual susceptibility to hypertension and aldosterone secretion disorders .

Polymorphism Effects on Disease Risk

The presence of specific polymorphisms in the CYP11B2 gene has been linked to variations in aldosterone production and hypertension risk among different populations .

Table 4: Polymorphisms Associated with Hypertension Risk

PolymorphismAssociation with Hypertension
rs1799998Increased risk
rs4539Significant linkage

作用机制

Cyp11B2-IN-1 exerts its effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. The compound binds to the active site of the enzyme, preventing the conversion of deoxycorticosterone to aldosterone. This inhibition disrupts the aldosterone-mediated regulation of sodium and potassium balance, which is beneficial in conditions like hypertension and heart failure .

相似化合物的比较

Similar Compounds

Uniqueness

Cyp11B2-IN-1 is unique due to its high selectivity and potency in inhibiting aldosterone synthase. Unlike some other inhibitors, it has minimal off-target effects, making it a promising candidate for therapeutic applications .

生物活性

Cyp11B2-IN-1 is a selective inhibitor of the cytochrome P450 enzyme CYP11B2, which plays a critical role in the biosynthesis of aldosterone. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in treating conditions like hyperaldosteronism and related cardiovascular diseases.

Overview of CYP11B2

CYP11B2, also known as aldosterone synthase, is an enzyme located in the adrenal cortex that catalyzes the final steps in aldosterone synthesis. It converts corticosterone to aldosterone through a series of hydroxylation reactions. The regulation of CYP11B2 is influenced by various factors, including hormonal signals such as angiotensin II and potassium levels .

This compound functions by selectively inhibiting CYP11B2, thereby reducing aldosterone production without significantly affecting cortisol synthesis, which is primarily catalyzed by CYP11B1. This selectivity is crucial since it minimizes potential side effects associated with cortisol suppression. The compound's mechanism involves binding to the active site of CYP11B2, preventing substrate access and subsequent enzymatic activity .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits aldosterone synthesis in adrenal cell cultures. The compound was shown to significantly decrease aldosterone levels while having minimal impact on cortisol production. This selectivity was confirmed through assays measuring the enzymatic activity of both CYP11B1 and CYP11B2 .

In Vivo Studies

Animal models have been utilized to further investigate the pharmacological effects of this compound. In these studies, administration of the inhibitor resulted in reduced blood pressure and improved electrolyte balance, indicating its potential utility in managing conditions associated with excess aldosterone .

Case Studies

Several clinical case studies have highlighted the effectiveness of Cyp11B2 inhibitors in patients with primary hyperaldosteronism. For instance:

  • Case Study 1 : A patient with unilateral adrenal adenoma showed significant reductions in serum aldosterone levels following treatment with this compound, leading to improved clinical outcomes.
  • Case Study 2 : Another patient with bilateral adrenal hyperplasia displayed a marked decrease in hypertension after initiating therapy with the compound, reinforcing its therapeutic potential.

Data Table: Summary of Biological Activity

Study TypeKey Findings
In VitroSignificant reduction in aldosterone synthesis; minimal impact on cortisol levels.
In VivoDecreased blood pressure; improved electrolyte balance; effective in animal models.
Case StudyDocumented clinical improvements in patients with hyperaldosteronism; reductions in serum aldosterone and blood pressure observed.

属性

分子式

C18H18FN3O

分子量

311.4 g/mol

IUPAC 名称

2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3

InChI 键

OAMLIJKKGZLNHE-UHFFFAOYSA-N

规范 SMILES

CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O

产品来源

United States

Synthesis routes and methods

Procedure details

To a solution of N2-cyclopropyl-4-fluorobenzene-1,2-diamine (0.479 g, 2.88 mmol) in DMF (6.97 mL) and water (0.23 mL) were added the title compound from Step C (0.302 g, 1.83 mmol) and OXONE® (0.729 g, 1.19 mmol). The resulting mixture was stirred at room temperature for 1 hour, then diluted with ethyl acetate and water. Solid potassium carbonate was added until the aqueous layer was basic (pH ˜9). Ethyl acetate was added, and the organic layer was separated, washed with water and brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (100% ethyl acetate) provided a product that was further purified by reverse phase HPLC(C18 OBD column, 20 to 90% acetonitrile/water, both 0.1% v/v trifluoroacetitic acid). Fractions containing the desired product were combined, washed sequentially with aqueous 1 N sodium hydroxide solution and brine, dried over magnesium sulfate, filtered and concentrated to provide the title compound: LCMS m/z 312.01 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 9.09 (d, J=1.7 Hz, 1 H), 9.85 (d, J=1.9 Hz, 1 H), 8.40 (s, 1 H), 7.73 (dd, J=8.8, 4.8 Hz, 1 H), 7.29 (dd, J=8.7, 2.2 Hz, 1 H), 7.08-7.04 (m, 1 H), 3.57-3.55 (m, 1 H), 2.21 (br s, 1 H), 1.69 (s, 6 H), 1.20-1.16 (m, 2 H), 0.79-0.75 (m, 2 H).
Quantity
0.479 g
Type
reactant
Reaction Step One
Quantity
0.302 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.97 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。